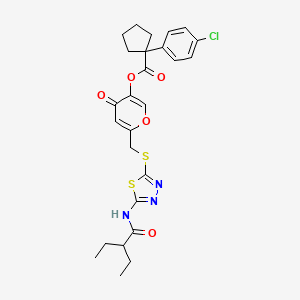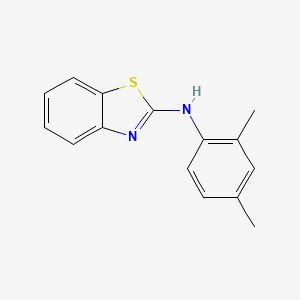
N-(2,4-ジメチルフェニル)-1,3-ベンゾチアゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H14N2S and its molecular weight is 254.35. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経毒性研究
“N-(2,4-ジメチルフェニル)-1,3-ベンゾチアゾール-2-アミン”とその代謝物は、強力な神経毒であることが知られています . これらの化合物は、HepG2細胞における細胞毒性を評価するために研究で使用されてきました . この研究は、これらの化合物が神経系の健康に与える影響を理解するために不可欠です。
殺虫剤/殺ダニ剤研究
この化合物は、ミツバチの寄生虫病を制御するために広く使用されている殺虫剤/殺ダニ剤であるアミトラズの代謝物です . この化合物の研究は、このような殺虫剤の使用に伴う有効性と潜在的なリスクを理解するのに役立ちます。
環境毒性学
殺虫剤で使用されていることから、”N-(2,4-ジメチルフェニル)-1,3-ベンゾチアゾール-2-アミン”の研究は環境毒性学にとって重要です。 これにより、潜在的な環境への影響と、巣箱製品への蓄積に伴うリスクを評価することができます .
計算毒性学
この化合物は、予測計算毒性学的手法で使用されてきました . これらの研究は、この化合物が中枢神経系と末梢神経系に与える可能性のある毒性効果を予測するのに役立ちます .
有機合成
“N-(2,4-ジメチルフェニル)-1,3-ベンゾチアゾール-2-アミン”は、有機合成における溶媒、反応媒体、試薬として、科学研究において広く使用されています .
高分子合成
また、ポリメチルメタクリレート (PMMA)、ポリ塩化ビニル (PVC)、ポリエチレンテレフタレート (PET) などの高分子の合成においても重要な成分です .
イミダゾリノン誘導体の合成
“N-(2,4-ジメチルフェニル)-1,3-ベンゾチアゾール-2-アミン”は、フェニルイミダゾリノン誘導体の合成に使用されてきました . これらの誘導体は、医薬品化学など、さまざまな分野で潜在的な用途を有しています。
構造解析
この化合物は、単結晶X線回折分析において、合成された化合物の構造を確認するために使用されてきました . これは、結晶学と材料科学の分野において不可欠です。
作用機序
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as Amitraz, is the octopamine receptor of the central nervous system . Octopamine receptors play a crucial role in neurotransmission, and their activation or inhibition can lead to various physiological effects.
Mode of Action
Amitraz acts as an agonist at the octopamine receptor . It mimics the action of octopamine, a neurotransmitter in insects, leading to overstimulation of the receptor. This overstimulation causes overexcitation , leading to paralysis and death in insects . In addition, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the octopamine receptor by Amitraz affects several biochemical pathways. The most significant is the disruption of normal neurotransmission . Overstimulation of the octopamine receptor leads to an imbalance in the nervous system, causing the insect to become overexcited and eventually paralyzed .
Pharmacokinetics
The pharmacokinetics of Amitraz involves rapid metabolism to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid . The rapid metabolism suggests that Amitraz has a high bioavailability.
Result of Action
The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz is essential before 6.5 hours, and then the metabolic conversion occurs after 6.5 hours This suggests that the timing of Amitraz application could be a crucial factor in its effectiveness
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-12(11(2)9-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXFYMTGQKLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)
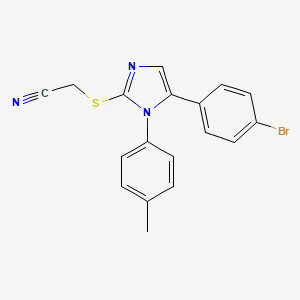
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
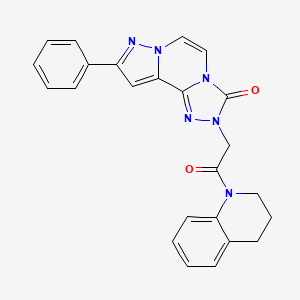
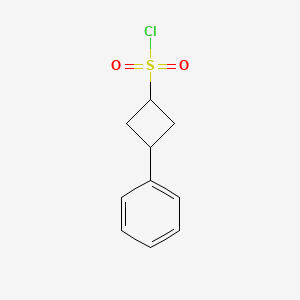
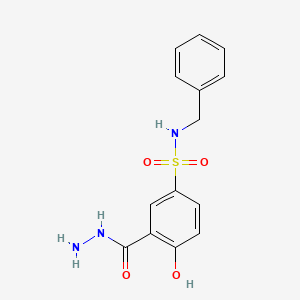
acetate](/img/structure/B2427850.png)
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)


![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)
